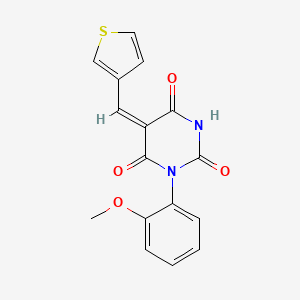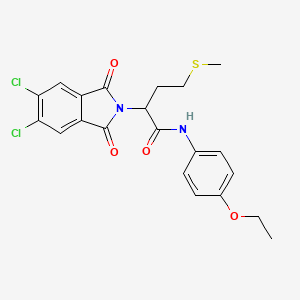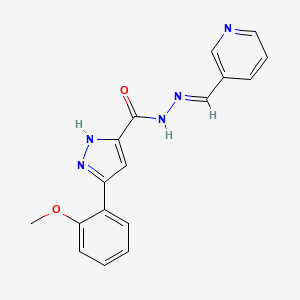![molecular formula C23H14N4O7S2 B11663187 2-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11663187.png)
2-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-5-nitro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-5-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a combination of benzothiazole, isoindole, and nitrobenzyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-5-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials often include 2-methoxy-5-nitrobenzyl bromide and 2-mercaptobenzothiazole. The key steps in the synthesis may involve:
Nucleophilic Substitution: Reacting 2-methoxy-5-nitrobenzyl bromide with 2-mercaptobenzothiazole to form the sulfanyl derivative.
Cyclization: Further reactions to introduce the isoindole moiety, often involving cyclization reactions under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
2-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-5-nitro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methoxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups in place of the methoxy group.
科学研究应用
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biochemistry: Used as a probe to study enzyme mechanisms and protein interactions.
Materials Science: Explored for its properties in the development of advanced materials, such as organic semiconductors and photonic devices.
作用机制
The mechanism of action of 2-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The nitro and sulfanyl groups play crucial roles in these interactions, often through redox reactions or covalent modifications.
相似化合物的比较
Similar Compounds
2-Methoxy-5-nitrobenzyl bromide: A precursor in the synthesis of the target compound, known for its use in enzyme inactivation studies.
2-Methoxy-5-nitrobenzaldehyde: Another related compound with applications in organic synthesis and biochemistry.
Uniqueness
2-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-5-nitro-1H-isoindole-1,3(2H)-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C23H14N4O7S2 |
|---|---|
分子量 |
522.5 g/mol |
IUPAC 名称 |
2-[2-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C23H14N4O7S2/c1-34-19-7-4-14(26(30)31)8-12(19)11-35-23-24-18-6-3-13(10-20(18)36-23)25-21(28)16-5-2-15(27(32)33)9-17(16)22(25)29/h2-10H,11H2,1H3 |
InChI 键 |
IZEXTWDAUUGWPM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11663108.png)

![4-(4-chlorobenzyl)-N-[(E)-(2-ethoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B11663114.png)
![5-bromo-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methoxybenzohydrazide](/img/structure/B11663119.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11663133.png)

![ethyl (2Z)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663159.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11663163.png)
![4-{2-[(Z)-2-(4-nitrophenyl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid](/img/structure/B11663171.png)
![3-[(2,5-dimethylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11663177.png)

![2-[(2-furylmethyl)amino]-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11663196.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11663199.png)
